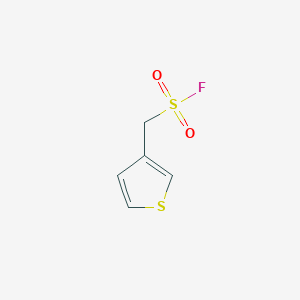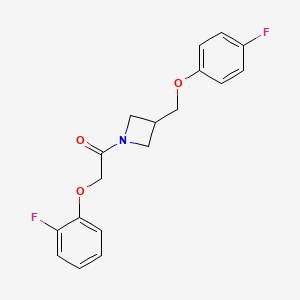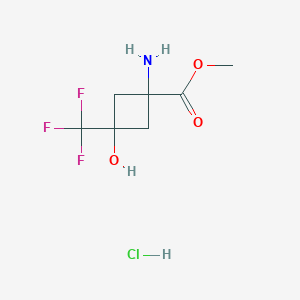
Thiophen-3-ylmethanesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophen-3-ylmethanesulfonyl fluoride is a chemical compound with the CAS Number: 2172573-19-0 . It has a molecular weight of 180.22 and is typically stored at a temperature of 4°C . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for thiophen-3-ylmethanesulfonyl fluoride is1S/C5H5FO2S2/c6-10(7,8)4-5-1-2-9-3-5/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
Thiophen-3-ylmethanesulfonyl fluoride is a powder with a molecular weight of 180.22 . It is stored at a temperature of 4°C .Aplicaciones Científicas De Investigación
Synthesis and Material Science
Thiophen-3-ylmethanesulfonyl fluoride serves as a versatile intermediate in the synthesis of various thiophene derivatives with broad applications in material science and organic electronics. For instance, the synthesis of thiophene 1,1-dioxides and their application in tuning optoelectronic properties highlights the importance of thiophene derivatives in developing materials with specific electronic characteristics. Electron-withdrawing groups on these derivatives facilitate reductions, significantly impacting their electronic properties and making them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells (Tsai et al., 2013).
Catalysis and Polymerization
Thiophen-3-ylmethanesulfonyl fluoride derivatives play a critical role in catalysis, particularly in the electropolymerization of monomers to produce conducting polymers. These polymers are essential for fabricating thin-film transistors and other electronic devices. The ability to modulate the electronic properties of polymers through the incorporation of thiophene units demonstrates the compound's utility in material science and engineering (Oyarce et al., 2017).
Organic Electronics and Photovoltaics
Thiophen-3-ylmethanesulfonyl fluoride and its derivatives contribute significantly to the field of organic electronics, particularly in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The synthesis of thiophene and selenophene copolymers incorporating fluorinated phenylene units has shown improved self-assembly, electronic properties, and application in OFETs. This advancement underscores the potential of thiophene derivatives in enhancing the performance and efficiency of organic electronic devices (Crouch et al., 2005).
Environmental Sensing and Detection
Furthermore, thiophen-3-ylmethanesulfonyl fluoride derivatives have been explored for environmental sensing applications. For example, the development of fluoride sensors based on thiophene derivatives demonstrates the compound's utility in environmental monitoring and analysis. These sensors can detect fluoride ions in water, highlighting their potential in monitoring water quality and safety (An et al., 2010).
Corrosion Inhibition
In the field of corrosion science, thiophen-3-ylmethanesulfonyl fluoride derivatives have been investigated as corrosion inhibitors. Their application in protecting metals against corrosion in acidic environments showcases the compound's utility in industrial applications, particularly in extending the life of metal structures and components (Daoud et al., 2014).
Safety and Hazards
Thiophen-3-ylmethanesulfonyl fluoride is classified as dangerous . It has a GHS05 pictogram, indicating that it is corrosive . The compound can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust and wearing protective gloves, clothing, and eye/face protection .
Propiedades
IUPAC Name |
thiophen-3-ylmethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FO2S2/c6-10(7,8)4-5-1-2-9-3-5/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYAQPYDYRQPGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophen-3-ylmethanesulfonyl fluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methylethyl 2-methyl-5-(3-methylbut-2-enyloxy)benzo[b]furan-3-carboxylate](/img/structure/B2813598.png)
![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2813599.png)
![(2,5-Dioxopyrrolidin-1-yl) 3-[[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]sulfanyl]propanoate](/img/structure/B2813600.png)
![N-(4-phenoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B2813601.png)


![N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethylacetamide](/img/structure/B2813610.png)
![N-(cyanomethyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}-N-phenylacetamide](/img/structure/B2813611.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2813612.png)

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 3-(phenoxymethyl)-1-benzofuran-2-carboxylate](/img/structure/B2813614.png)

